molecular formula C13H13ClF3N5 B2462474 3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine CAS No. 337919-80-9

3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine

Cat. No.: B2462474
CAS No.: 337919-80-9
M. Wt: 331.73
InChI Key: JMLNAEHVOXFPGM-UHFFFAOYSA-N
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Description

3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a triazole and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Moiety: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Substitution with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction, where the triazole-substituted pyridine is reacted with piperidine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups introduced at specific positions on the pyridine, triazole, or piperidine rings.

Scientific Research Applications

3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a similar mechanism of action.

    Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.

Uniqueness

3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N5/c14-10-5-9(13(15,16)17)6-18-12(10)22-3-1-8(2-4-22)11-19-7-20-21-11/h5-8H,1-4H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLNAEHVOXFPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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